ERK2 IN-5

ERK2 inhibition Kinase assay ATP-competitive

Sourced for its structurally-validated, dual ERK2/JNK3 inhibition profile (Ki: 86 nM/550 nM), this pyrazolylpyrrole offers a reproducible selectivity signature for MAPK pathway research. Unlike ultra-selective inhibitors, its moderate potency is ideal for dose-response assays and comparative pharmacology studies, supported by public crystallography data (PDB: 2OJI). A critical benchmark for lead optimization in medicinal chemistry projects.

Molecular Formula C21H17ClN4O
Molecular Weight 376.8 g/mol
CAS No. 353250-09-6
Cat. No. B10758474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameERK2 IN-5
CAS353250-09-6
Molecular FormulaC21H17ClN4O
Molecular Weight376.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC(=CN2)C3=C(C=NN3)C4=CC(=CC=C4)Cl
InChIInChI=1S/C21H17ClN4O/c22-17-8-4-7-15(9-17)18-13-25-26-20(18)16-10-19(23-12-16)21(27)24-11-14-5-2-1-3-6-14/h1-10,12-13,23H,11H2,(H,24,27)(H,25,26)
InChIKeyPDJZASCRQRBYQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ERK2 IN-5 (CAS 353250-09-6): Biochemical Identity and Molecular Pharmacology


ERK2 IN-5 (also designated Compound 5g) is an ATP-competitive inhibitor of Extracellular Signal-Regulated Kinase 2 (ERK2) belonging to the pyrazolylpyrrole chemical class [1]. The compound binds within the ATP-binding pocket of the kinase, a binding mode confirmed by X-ray crystallography of the ERK2–inhibitor complex (PDB: 2OJI) [2]. Its biochemical characterization demonstrates inhibition of ERK2 with a Ki of 86 nM and an affinity for JNK3 with a Ki of 550 nM [1].

ERK2 IN-5: Why Molecular Design Dictates Non-Interchangeability with Other ERK2 Inhibitors


Within the ERK2 inhibitor landscape, compounds exhibit divergent selectivity fingerprints that preclude generic substitution. ERK2 IN-5 was developed through a structure-guided optimization campaign of a pyrazolylpyrrole scaffold; this process yielded a distinct binding mode and a unique affinity profile across the MAPK family [1]. Simply selecting an alternative ERK2 inhibitor with a lower Ki may inadvertently introduce potent inhibition of unintended kinases (e.g., off-target effects on GSK3, Aurora A, or CDK2) or, conversely, lack the dual MAPK pathway activity profile (ERK2/JNK3) characteristic of ERK2 IN-5 [1][2]. The experimental context therefore demands a compound with a defined, reproducible selectivity signature rather than an assumed class-wide effect.

ERK2 IN-5: Quantitative Evidence of Differentiation from Closest Analogs


Comparative ERK2 Inhibitory Potency: ERK2 IN-5 vs. FR 180204

ERK2 IN-5 demonstrates a 1.6-fold higher affinity for ERK2 compared to the widely used selective ERK inhibitor FR 180204. In biochemical kinase inhibition assays, ERK2 IN-5 exhibited a Ki of 86 nM [1], whereas FR 180204 displayed a Ki of 140 nM [2]. Both compounds are ATP-competitive, ensuring comparable mechanism-of-action contexts for this comparison.

ERK2 inhibition Kinase assay ATP-competitive

JNK3 Affinity Profiling: ERK2 IN-5 Demonstrates Measurable Dual MAPK Engagement

Unlike many advanced ERK2 inhibitors optimized for extreme selectivity against off-target MAPKs, ERK2 IN-5 retains quantifiable affinity for JNK3. Biochemical assays report a Ki of 550 nM for JNK3 [1]. In contrast, highly optimized compounds like VX-11e and CAY10561 exhibit JNK3 Ki values >4 µM [2], representing a >7-fold difference in affinity.

JNK3 inhibition Selectivity profile MAPK signaling

Potency Benchmarking Against Clinical and Preclinical ERK1/2 Inhibitors

ERK2 IN-5 (Ki 86 nM) occupies a specific potency niche within the ERK2 inhibitor chemotype landscape. It is significantly less potent than preclinical or clinical ERK1/2 inhibitors such as Ulixertinib (IC50 <0.3 nM) or LY3214996 (IC50 5 nM) . This positions ERK2 IN-5 as a valuable intermediate-potency tool compound for assay development, validation, or for studies requiring sub-micromolar but not sub-nanomolar target engagement.

ERK2 inhibitor comparison Drug discovery Lead optimization

Structural Basis for Differential Selectivity: A Unique Binding Mode Confirmed by Crystallography

The co-crystal structure of ERK2 with ERK2 IN-5 (PDB: 2OJI) reveals a binding conformation distinct from other ERK2 inhibitors [1]. The pyrazolylpyrrole scaffold of ERK2 IN-5 adopts a 'flipped' orientation relative to the ATP-binding pocket compared to earlier pyrazolylpyrrole analogs, a structural feature that directly influences its kinase selectivity fingerprint [1].

X-ray crystallography Binding mode Structure-activity relationship

ERK2 IN-5: Recommended Scientific and Industrial Applications Based on Empirical Evidence


MAPK Pathway Crosstalk Studies Requiring Dual ERK2/JNK3 Engagement

Investigators studying the interplay between the ERK and JNK arms of the MAPK signaling cascade should prioritize ERK2 IN-5. Its measurable affinity for both ERK2 (Ki 86 nM) and JNK3 (Ki 550 nM) allows for the examination of dual-pathway inhibition effects, a phenotype that is masked or absent when using ultra-selective ERK2 inhibitors [1].

Assay Development and Validation for ERK2 Activity

For laboratories establishing new biochemical or cellular assays for ERK2 activity, ERK2 IN-5 provides a well-characterized, moderate-potency control inhibitor. Its 86 nM Ki offers a useful dynamic range for dose-response curve generation, avoiding the immediate saturation seen with sub-nanomolar clinical inhibitors, and is supported by a public crystal structure for assay rationalization [1][2].

Structure-Activity Relationship (SAR) Studies on Pyrazolylpyrrole Scaffolds

Medicinal chemistry teams focusing on ERK2 inhibitor lead optimization will find ERK2 IN-5 to be an essential benchmark. It represents a key milestone in the structure-guided optimization of the pyrazolylpyrrole series, with a unique 'flipped' binding mode and a defined selectivity profile that serves as a reference point for designing next-generation analogs with improved potency or altered kinase selectivity [1].

Negative Control for High-Potency ERK1/2 Inhibitor Experiments

In studies employing highly potent ERK1/2 inhibitors (e.g., Ulixertinib, LY3214996), ERK2 IN-5 can function as a comparative tool. Its moderate potency allows researchers to correlate phenotypic effects with the degree of target engagement, distinguishing outcomes arising from complete ERK pathway blockade versus partial inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ERK2 IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.